molecular formula C21H17N3O2S B2466181 3-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863593-65-1

3-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No. B2466181
CAS RN: 863593-65-1
M. Wt: 375.45
InChI Key: UXUHJQYFEYQKIM-UHFFFAOYSA-N
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Description

The compound “3-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a type of thiazole derivative . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

Thiazole-based compounds can be synthesized through various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The synthetic route of various thiazole-based compounds and their applications in medicinal chemistry are of great importance .


Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring. For instance, the replacement of NH2 group with a substituted phenyl ring led to an evident increase in antibacterial activity of the synthesized thiazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For instance, thiazole resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Future Directions

Thiazole derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . In addition, the thiazole moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . Therefore, the future research directions may focus on the design and structure–activity relationship of bioactive molecules.

properties

IUPAC Name

3-methoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-13-16(20-24-18-10-5-11-22-21(18)27-20)8-4-9-17(13)23-19(25)14-6-3-7-15(12-14)26-2/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUHJQYFEYQKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)OC)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

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